1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile
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Overview
Description
1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile, also known as FTCP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. FTCP belongs to a class of compounds known as pyrrolidines, which have been extensively studied for their biological activities. In
Mechanism of Action
The mechanism of action of 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are responsible for the degradation of neurotransmitters such as acetylcholine and dopamine. The inhibition of these enzymes leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission and improved cognitive function.
Biochemical and physiological effects:
1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile has been found to exhibit significant biochemical and physiological effects. It has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to exhibit antidepressant-like effects in animal models of depression. These effects are attributed to the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile is its potent inhibitory activity against various enzymes. This makes it a promising candidate for drug discovery and development. However, one of the limitations of 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile is its limited solubility in water, which makes it difficult to administer in vivo. Therefore, alternative formulations and delivery methods need to be explored to overcome this limitation.
Future Directions
There are several future directions that can be explored with 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile. One of the directions is to explore its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and depression. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Additionally, the development of alternative formulations and delivery methods can be explored to overcome its limited solubility in water.
Synthesis Methods
The synthesis of 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile involves the reaction of 6-fluoroquinoline-8-carboxylic acid with trifluoromethylpyrrolidine-2-carbonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile as a white solid with a high purity.
Scientific Research Applications
1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile has the potential to be developed as a therapeutic agent for these diseases.
properties
IUPAC Name |
1-(6-fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3O/c17-11-7-10-3-1-5-22-13(10)12(8-11)14(24)23-6-2-4-15(23,9-21)16(18,19)20/h1,3,5,7-8H,2,4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKLEPCQJTXTRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C3C(=CC(=C2)F)C=CC=N3)(C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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